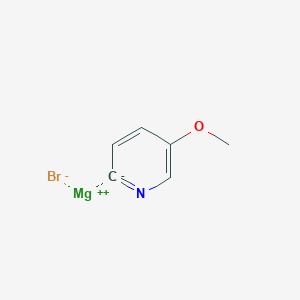
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF (2,4,5-TMPZnBr) is an organometallic compound containing zinc and bromine. It is a colorless liquid at room temperature and is soluble in organic solvents such as tetrahydrofuran (THF). 2,4,5-TMPZnBr is used as a reagent in organic synthesis, particularly in the synthesis of alkyl halides and alkenes. It is also used in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts.
Wissenschaftliche Forschungsanwendungen
2,4,5-TMPZnBr has been used in a variety of scientific research applications. It has been used in the synthesis of alkyl halides and alkenes, as well as in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts. It has also been used in the synthesis of a variety of organic compounds including amines, alcohols, and carboxylic acids. Additionally, 2,4,5-TMPZnBr has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Wirkmechanismus
2,4,5-TMPZnBr is an organometallic compound and its mechanism of action is based on its ability to form complexes with organic molecules. It can form complexes with alkyl halides, alkenes, and other organic molecules. These complexes can then be used as catalysts in organic synthesis reactions.
Biochemical and Physiological Effects
2,4,5-TMPZnBr is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-TMPZnBr has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in organic solvents such as 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it is also important to note that 2,4,5-TMPZnBr is a strong oxidizing agent and should be handled with care.
Zukünftige Richtungen
The use of 2,4,5-TMPZnBr in laboratory experiments is still relatively new, and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts for organic synthesis reactions, and the development of new pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2,4,5-TMPZnBr and its potential biochemical and physiological effects.
Synthesemethoden
2,4,5-TMPZnBr can be synthesized from the reaction of 2,4,5-trimethylphenol with zinc bromide in 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. The reaction is carried out at room temperature and the resulting product is a colorless liquid. The reaction is typically carried out in a three-necked flask equipped with a condenser, a thermometer, and a stirrer. The reaction is typically complete within a few hours.
Eigenschaften
IUPAC Name |
bromozinc(1+);1,2,4-trimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTODZHXVSQLQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C([C-]=C1)C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenylzinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














